2,5-Dimethyltetrahydrofuran-3-thiol
Overview
Description
2,5-Dimethyltetrahydrofuran-3-thiol is an organic compound with the molecular formula C6H12OS. It is characterized by a tetrahydrofuran ring substituted with two methyl groups and a thiol group. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethyltetrahydrofuran-3-thiol is the human olfactory system . This compound is a flavouring agent , which means it interacts with olfactory receptors in the nose to produce a sensory response, contributing to the overall flavor profile of a food or beverage.
Pharmacokinetics
As a flavouring agent, it is generally recognized as safe by the Joint FAO/WHO Expert Committee on Food Additives . .
Result of Action
The primary result of the action of this compound is the perception of flavor. It contributes to the overall flavor profile of a food or beverage product . The molecular and cellular effects of this compound’s action are primarily sensory and perceptual.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and presence of other compounds in the food or beverage product . .
Biochemical Analysis
Biochemical Properties
2,5-Dimethyltetrahydrofuran-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a flavoring agent, indicating its interaction with taste receptors and possibly other sensory proteins . The nature of these interactions involves binding to specific sites on the proteins, leading to the activation or inhibition of certain biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within the cells . Additionally, it may impact cell signaling pathways by interacting with specific receptors on the cell surface.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the overall metabolic state of the cell . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or improving sensory perception . At higher doses, it may lead to toxic or adverse effects, including enzyme inhibition, cellular damage, or even organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, affecting the overall metabolic flux and metabolite levels within the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues also determines its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The precise localization of the compound within the cell determines its specific biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyltetrahydrofuran-3-thiol can be synthesized through several methods. One common approach involves the thiolation of 2,5-dimethyltetrahydrofuran. This reaction typically uses thiolating agents such as hydrogen sulfide or thiourea under acidic or basic conditions. The reaction is often carried out in an organic solvent like ethanol or dichloromethane at elevated temperatures to facilitate the formation of the thiol group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or bases might be employed to enhance the reaction efficiency. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyltetrahydrofuran-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
2,5-Dimethyltetrahydrofuran-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating infections or oxidative stress-related conditions.
Industry: It is used as a flavoring agent in the food industry due to its meat-like aroma and as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
2,5-Dimethyltetrahydrofuran-3-thiol can be compared with other similar compounds, such as:
2,5-Dimethyltetrahydrofuran: Lacks the thiol group, making it less reactive in certain chemical reactions.
Tetrahydrofuran-3-thiol: Lacks the methyl groups, which can affect its physical properties and reactivity.
2,5-Dimethylfuran-3-thiol: Similar structure but with a furan ring instead of a tetrahydrofuran ring, leading to different chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2,5-dimethyloxolane-3-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-4-3-6(8)5(2)7-4/h4-6,8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBELUTNLJPCIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949356 | |
Record name | 2,5-Dimethyltetrahydrofuran-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to amber liquid; roasted meat, sulfurous onion aroma | |
Record name | 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water,soluble in organic solvents, fats, Miscible at room temperature (in ethanol) | |
Record name | 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.040-1.048 (20°) | |
Record name | 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
26486-21-5 | |
Record name | Tetrahydro-2,5-dimethyl-3-furanthiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26486-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyltetrahydrofuran-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026486215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethyltetrahydrofuran-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIMETHYLTETRAHYDROFURAN-3-THIOL, CIS AND TRANS ISOMERS | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-Dimethyl-3-mercaptotetrahydrofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032237 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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